molecular formula C9H10ClNO2 B7936627 N-(2-chloroethyl)-3-hydroxybenzamide

N-(2-chloroethyl)-3-hydroxybenzamide

Cat. No.: B7936627
M. Wt: 199.63 g/mol
InChI Key: VZOPOBXZMLDGLI-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-3-hydroxybenzamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial and Antifungal Activities: Derivatives of N-hydroxybenzamide, including compounds related to N-(2-chloroethyl)-3-hydroxybenzamide, have been synthesized and shown to possess antibacterial and antifungal activities. These activities were compared against standard drugs, indicating their potential use in antimicrobial therapies (Mahesh et al., 2015).

  • Anticancer Properties: Niclosamide derivatives, structurally related to this compound, have been tested for their potential as anticancer agents. These derivatives were synthesized and evaluated against various human cancer cell lines, showing significant cytotoxicity and potential for the development of new cancer treatments (Tang et al., 2017).

  • Reductive Chemistry in Hypoxia-Selective Cytotoxins: The novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which shares structural similarities with this compound, has been studied for its reductive chemistry. This compound's selective toxicity for hypoxic cells suggests its potential in targeted cancer therapies (Palmer et al., 1995).

  • Chiral Catalysis for Asymmetric Oxidations: Chiral N-hydroxybenzamides, closely related to this compound, have been synthesized and evaluated as catalysts for aerobic asymmetric oxidations. This research contributes to the development of chiral catalysts in organic synthesis (Capraro et al., 2014).

  • Metal Ion Transport and Extraction: Certain N-hydroxybenzamide derivatives have been used to study the transport of metal ions like Cu(II) through liquid membranes. These studies are significant for understanding and improving processes in metal extraction and environmental remediation (Kubo et al., 1998).

Properties

IUPAC Name

N-(2-chloroethyl)-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-4-5-11-9(13)7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOPOBXZMLDGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.